molecular formula C16H15N3O B3020215 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one CAS No. 103421-61-0

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one

Cat. No. B3020215
CAS RN: 103421-61-0
M. Wt: 265.316
InChI Key: MWASGDJOVNIDEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazepine derivatives has been explored through various methods. In one study, the synthesis of 6-amino-1-benzyl-4-methylhexahydro-1H-1,4-diazepine was achieved using N-benzyl-N'-methylethylenediamine as a starting material. Five different synthetic routes (methods A-E) were described, leading to the formation of 6-substituted 1,4-diazepine derivatives. These derivatives were then transformed into the desired compound through direct cyclization or alternative methods such as intramolecular amidation and reductive cyclization .

Molecular Structure Analysis

The molecular structure of diazepine derivatives can vary significantly depending on the synthetic route and starting materials used. For instance, the transformation of 3-phenyl-3-(2-aminoethyl)phthalide into 5-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones involves a spontaneous transformation in the absence of solvents, followed by dehydration in sulfuric acid to yield 5-phenyl-2,3-dihydro-1H-2-benzazepin-1-ones. This process is analogous to the conversion of 1-aminomethylphthalides to 4-hydroxy-3,4-dihydroisocarbostyrils, highlighting the structural flexibility and complexity of diazepine compounds .

Chemical Reactions Analysis

The reactivity of diazepine derivatives can be influenced by the substituents present on the arylglycidates used in their synthesis. For example, electron-withdrawing substituents such as nitro groups or halogens, as well as the absence of substituents, favor the formation of benzo[b][1,4]diazepin-2(1H)-one derivatives. On the other hand, electron-donating groups like methoxy or methyl groups lead to the formation of 3-benzylquinoxalin-2(1H)-ones. This regioselectivity in the reactions of 1,2-diaminobenzenes with methyl 3-arylglycidates demonstrates the chemical versatility of diazepine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives are closely related to their molecular structure and the nature of their substituents. While the provided data does not give explicit details on the physical properties such as melting points, solubility, or stability, it can be inferred that these properties would be significantly affected by the presence of different functional groups and the degree of saturation in the diazepine ring. The spontaneous transformation and dehydration reactions suggest that these compounds can exhibit different physical states and reactivities under varying conditions .

Scientific Research Applications

1. Antimicrobial and Anticancer Activities

A study by Verma et al. (2015) synthesized a series of compounds including 1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one, which were evaluated for antimicrobial and anticancer activities. The research highlighted the compound's potential as an effective antimicrobial agent and a potent anticancer agent against HCT 116 cancer cell lines, showing more potency than 5-FU, a commonly used chemotherapeutic drug (Verma et al., 2015).

2. Catalysis and Synthesis

Spencer et al. (2009) explored the synthesis of palladacycles using 1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one. These palladacycles exhibited significant in vitro cytotoxicity and were effective cathepsin B inhibitors, an enzyme associated with cancer (Spencer et al., 2009).

3. Novel Synthetic Methods

Massah et al. (2016) developed a new method for the synthesis of compounds including 7-chloro-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one. The study highlights a mild, solvent-free approach yielding high-purity products, which could be significant for pharmaceutical synthesis (Massah et al., 2016).

4. Structural Studies and Pharmacological Screening

Antolak et al. (2014) conducted a study on N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, showing that these compounds can undergo ring contraction with high enantioselectivity. This process provides efficient entry to a drug scaffold, which could be beneficial for medicinal chemistry (Antolak et al., 2014).

Mechanism of Action

In a biological context, this refers to how the compound interacts with biological systems. It could involve binding to specific receptors, inhibition of enzymes, or triggering specific cellular pathways .

properties

IUPAC Name

3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWASGDJOVNIDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 150 ml of methanol containing 5 g (17.9 mmole) of 1,3-dihydro-1-methyl-3-oximino-5-phenyl-1,4-benzodiazepin-2-one was treated with a slurry of active Raney-nickel catalyst1 (10 g wet weight). The resulting suspension was hydrogenated on a Parr apparatus at 60 psi and 23° C. for 30 hours. The catalyst was removed by filtration and the filtrate was concentrated to afford the title compound in 95% yield.
Quantity
150 mL
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Yield
95%

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